molecular formula C19H26N4O4S B2472716 (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1428381-83-2

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2472716
CAS No.: 1428381-83-2
M. Wt: 406.5
InChI Key: LLDJKPPSZCHMBH-VOTSOKGWSA-N
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Description

Synthesis Analysis

The synthesis of such compounds usually involves multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques such as NMR spectroscopy, X-ray crystallography, or computational methods. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. For example, acryloyl groups can participate in addition reactions, while sulfonamide groups are often involved in substitution reactions .


Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and stability can be determined through various experimental methods .

Scientific Research Applications

1. Receptor Ligand Design and Polypharmacological Approaches

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives have been investigated for their potential in receptor ligand design, particularly targeting serotonin receptors. N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, a group related closely to the compound , were studied for their selectivity towards the 5-HT7 receptor, a serotonin receptor. This research underscored the compound's potential in designing selective ligands or multifunctional agents, which could have implications for treating complex CNS disorders due to their polypharmacological profiles. Notably, certain derivatives were recognized for their antidepressant-like and pro-cognitive properties, highlighting their potential therapeutic value in CNS disorder treatment (Canale et al., 2016).

2. Structural Analysis and Molecular Interactions

The structural characteristics of similar compounds have been a subject of study to understand their molecular interactions better. For instance, a compound with a structural framework akin to this compound was synthesized, and its structure was analyzed, revealing significant twists and specific dihedral angles within its molecular structure. This kind of structural analysis is vital for understanding the compound's potential interactions with biological molecules, which is crucial for drug design and other applications (Richter et al., 2009).

3. Synthesis and Molecular Design for Therapeutic Applications

Compounds similar to this compound have been synthesized and studied for various therapeutic applications. For instance, a study focused on the synthesis and characterization of derivatives as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, shedding light on the versatile therapeutic applications these compounds may offer. The compounds were also evaluated for their potential toxicity, providing a comprehensive understanding of their safety profile (Küçükgüzel et al., 2013).

4. Antimicrobial and Antiproliferative Activities

The antimicrobial and antiproliferative activities of derivatives similar to this compound have been a focal point of research. Some studies have synthesized and tested these derivatives for their in vitro activities against various cancer cell lines and microbial strains. These studies provide insights into the potential of these compounds in developing novel antimicrobial agents and cancer therapies (Mert et al., 2014).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, it might interact with a specific protein in the body to exert its effects .

Safety and Hazards

Safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve studying the compound’s properties in more detail, exploring its potential applications, and optimizing its synthesis .

Properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4S/c1-14-19(15(2)22(3)21-14)28(25,26)20-13-16-8-10-23(11-9-16)18(24)7-6-17-5-4-12-27-17/h4-7,12,16,20H,8-11,13H2,1-3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDJKPPSZCHMBH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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